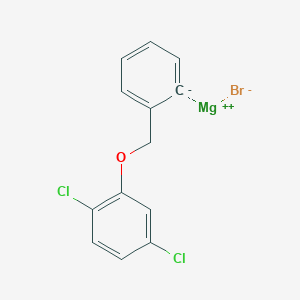
4-(2-Methylphenyl)-2-butenylzinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylphenyl)-2-butenylzinc iodide is an organozinc compound that is used in various organic synthesis reactions. It is a member of the organozinc halides, which are known for their reactivity and utility in forming carbon-carbon bonds. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a nucleophilic partner.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-2-butenylzinc iodide typically involves the reaction of 4-(2-Methylphenyl)-2-butenyl iodide with zinc metal in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(2-Methylphenyl)-2-butenyl iodide+Zn→4-(2-Methylphenyl)-2-butenylzinc iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylphenyl)-2-butenylzinc iodide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: It participates in nucleophilic substitution reactions, replacing halide groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Typical conditions involve the use of palladium catalysts and bases like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes.
Applications De Recherche Scientifique
4-(2-Methylphenyl)-2-butenylzinc iodide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(2-Methylphenyl)-2-butenylzinc iodide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic attack. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating its reaction with electrophiles. This process is crucial in cross-coupling reactions, where the compound reacts with halides or other electrophiles to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methylphenyl)-2-butenylmagnesium bromide: Another organometallic compound used in similar reactions.
4-(2-Methylphenyl)-2-butenyllithium: A lithium-based organometallic compound with similar reactivity.
Uniqueness
4-(2-Methylphenyl)-2-butenylzinc iodide is unique due to its specific reactivity and stability compared to other organometallic compounds. It offers a balance between reactivity and ease of handling, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C11H13IZn |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
1-but-3-enyl-2-methylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C11H13.HI.Zn/c1-3-4-8-11-9-6-5-7-10(11)2;;/h5-7,9H,1,4,8H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
QQSMGMIRRKSWGN-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=C1CC[C-]=C.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


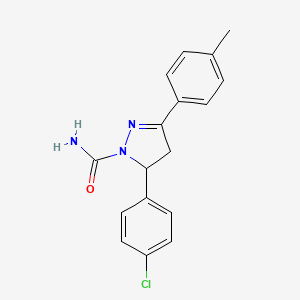
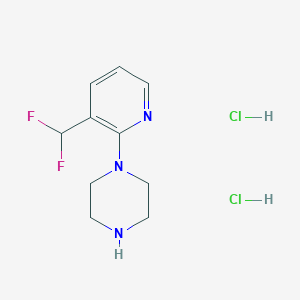
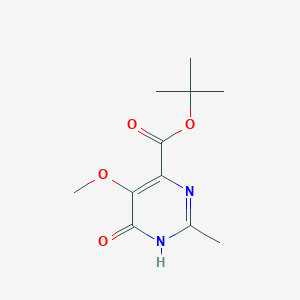
![4-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14879060.png)
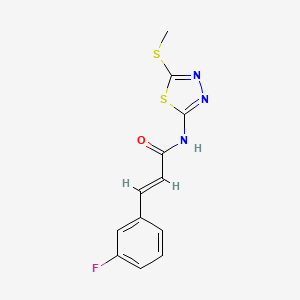
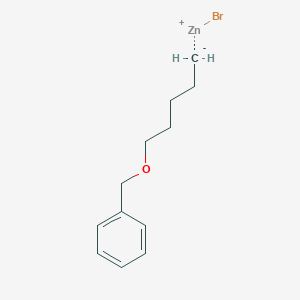
![2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B14879068.png)
![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14879070.png)
![5-[2-(biphenyl-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14879083.png)
![2-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14879088.png)
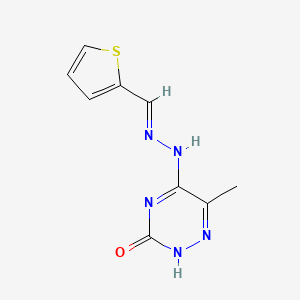
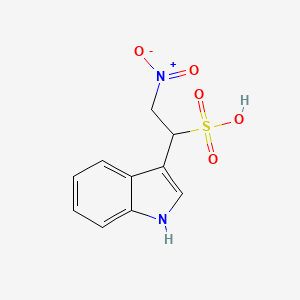
![7-Oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14879106.png)
